N-(2-(dimethylamino)ethyl)-7-methoxy-N-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)benzofuran-2-carboxamide hydrochloride
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Description
N-(2-(dimethylamino)ethyl)-7-methoxy-N-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)benzofuran-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C22H21ClF3N3O4S and its molecular weight is 515.93. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound contains a benzothiazole ring, which is found in many biologically active compounds, such as antimicrobial, antifungal, antiviral, and antitumor drugs . Therefore, the compound might interact with a variety of biological targets.
Mode of Action
Compounds with a benzothiazole ring often interact with their targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic interactions .
Biochemical Pathways
Without specific information, it’s hard to say which biochemical pathways this compound might affect. Benzothiazole derivatives have been found to affect a wide range of biochemical pathways, including those involved in inflammation, cancer, and microbial infections .
Pharmacokinetics
The presence of the dimethylaminoethyl group might enhance its solubility and absorption, while the trifluoromethoxy group might increase its metabolic stability .
Result of Action
Given the biological activities of other benzothiazole derivatives, it might have anti-inflammatory, anticancer, or antimicrobial effects .
Action Environment
The action, efficacy, and stability of this compound might be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For example, the ionization state of the dimethylaminoethyl group might change with pH, which could affect the compound’s interaction with its targets .
Biological Activity
N-(2-(dimethylamino)ethyl)-7-methoxy-N-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)benzofuran-2-carboxamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews existing literature on its biological activity, focusing on antitumor and antimicrobial properties, as well as its mechanism of action.
Chemical Structure and Properties
The compound features a complex structure combining elements from benzofuran, benzo[d]thiazole, and trifluoromethoxy groups, which are known to influence biological activity.
Antitumor Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant antitumor activity. For example, a study evaluated various benzothiazole derivatives, revealing that they effectively inhibit the proliferation of cancer cells in vitro. The following table summarizes findings related to the antitumor efficacy of compounds with structural similarities:
Compound ID | Cell Line Tested | IC50 (µM) | Assay Type |
---|---|---|---|
5 | A549 | 2.12 | 2D Assay |
6 | HCC827 | 5.13 | 2D Assay |
8 | NCI-H358 | 6.75 | 2D Assay |
9 | MRC-5 | 3.11 | Cytotoxicity |
These results indicate that the compound may also exhibit similar antitumor properties due to its structural analogies with effective agents in the same class .
The proposed mechanism by which such compounds exert their antitumor effects includes:
- DNA Interaction : Many benzothiazole derivatives bind to DNA, particularly within the minor groove, disrupting replication and transcription processes.
- Cell Cycle Arrest : Compounds have been shown to induce cell cycle arrest at various phases, leading to apoptosis in cancer cells.
- Targeting Specific Kinases : Some derivatives act as inhibitors of specific kinases involved in cancer progression.
Antimicrobial Activity
In addition to antitumor properties, compounds similar to this compound have demonstrated promising antimicrobial activity. Testing against Gram-positive and Gram-negative bacteria has shown varying degrees of effectiveness:
Microorganism | Activity Level |
---|---|
Staphylococcus aureus | High |
Escherichia coli | Moderate |
Saccharomyces cerevisiae | Low |
The antimicrobial activity is typically assessed using broth microdilution methods, following CLSI guidelines .
Case Studies
- Antitumor Efficacy : A study conducted on lung cancer cell lines (A549, HCC827, NCI-H358) demonstrated that compounds similar to the target compound significantly reduced cell viability in both 2D and 3D culture systems.
- Antimicrobial Testing : In trials comparing the target compound's efficacy against standard antibiotics, it was found that certain derivatives exhibited superior activity against resistant strains of bacteria.
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-7-methoxy-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]-1-benzofuran-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F3N3O4S.ClH/c1-27(2)9-10-28(20(29)17-11-13-5-4-6-16(30-3)19(13)31-17)21-26-15-8-7-14(12-18(15)33-21)32-22(23,24)25;/h4-8,11-12H,9-10H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYHYHUXKHDITIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)OC(F)(F)F)C(=O)C3=CC4=C(O3)C(=CC=C4)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClF3N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.